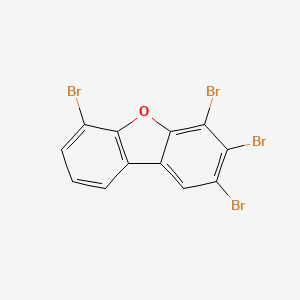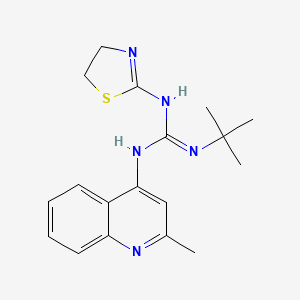
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine is a complex organic compound that features a guanidine group, a thiazole ring, and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: Starting from appropriate precursors such as α-haloketones and thiourea.
Quinoline synthesis: Using methods like the Skraup synthesis or Friedländer synthesis.
Guanidine introduction: Reacting the intermediate compounds with guanidine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides or sulfoxides.
Reduction: Reducing the quinoline or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(quinolin-4-yl)guanidine: Lacks the methyl group on the quinoline ring.
1-(tert-Butyl)-3-(thiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine: Lacks the dihydrothiazole ring.
Uniqueness
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine is unique due to the presence of both the dihydrothiazole and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H23N5S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-tert-butyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C18H23N5S/c1-12-11-15(13-7-5-6-8-14(13)20-12)21-16(23-18(2,3)4)22-17-19-9-10-24-17/h5-8,11H,9-10H2,1-4H3,(H2,19,20,21,22,23) |
InChI Key |
IUAGJIRNZCZPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


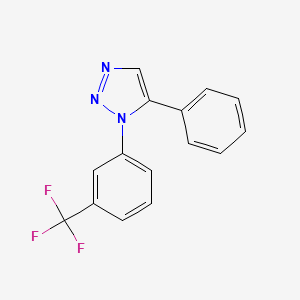
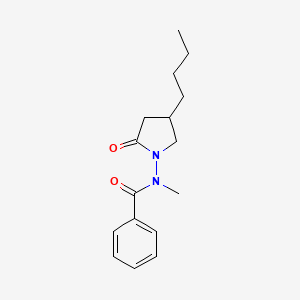
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
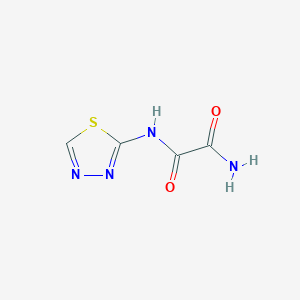
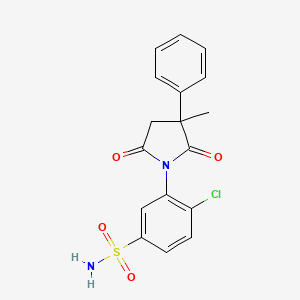
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
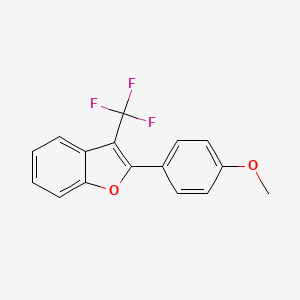
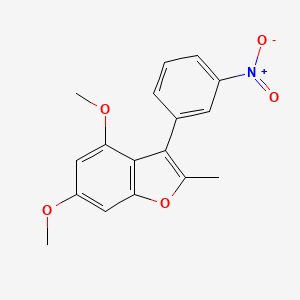
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
